9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
This compound is part of a class of chemicals known as diazaspiro[5.5]undecane derivatives, which have garnered interest due to their broad range of pharmaceutical and biological activities. These activities include antihypertensive effects, as well as potential applications in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Analysis
Synthesis methods for diazaspiro[5.5]undecane derivatives typically involve strategies like the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, leading to spiro-heterocyclic derivatives with high yields (Islam et al., 2017). Other methods include divergent synthesis approaches and intramolecular spirocyclization of pyridine substrates, demonstrating the versatility and efficiency in constructing these complex molecular architectures (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through techniques like NMR and X-ray crystallography, revealing that the cyclohexanone unit often prefers a chair conformation. These studies also highlight the importance of intermolecular hydrogen bonding and π–π stacking interactions in the crystal packing of these compounds (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael additions, aldol reactions, and Prins cascade cyclizations, to introduce functional groups and further diversify the molecular structure. These reactions are pivotal for modifying the compound's properties for specific biological activities (Reddy et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of diazaspiro[5.5]undecane derivatives can vary significantly depending on the substituents and structural modifications. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its bioavailability (Yang et al., 2008).
properties
IUPAC Name |
9-(cyclohex-3-ene-1-carbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-24-14-13-21-15-19(8-7-17(21)22)9-11-20(12-10-19)18(23)16-5-3-2-4-6-16/h2-3,16H,4-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPINBHWLMBQEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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